methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate, also known as AH11110A, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of nitrobenzoate compounds and has been found to have interesting biological properties.
Scientific Research Applications
Organic Synthesis and Catalysis
The study by Kim, Han, and Krische (2009) demonstrates the use of cyclometallated iridium catalysts for anti-diastereo- and enantioselective carbonyl crotylation, which can be related to the synthesis and manipulation of complex molecules similar to methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate (Kim, Han, & Krische, 2009). This process highlights the potential for creating chiral centers near nitrobenzoate functionalities, which is crucial in synthesizing active pharmaceutical ingredients and other biologically active molecules.
Materials Science and Corrosion Inhibition
Kalia et al. (2020) explored oxadiazole derivatives for controlling mild steel dissolution, indicating the potential application of related nitrobenzoate compounds in corrosion inhibition (Kalia et al., 2020). The study's findings suggest that the manipulation of nitrobenzoate and related structures could enhance the development of new materials with improved resistance to chemical degradation.
Chemical Analysis and Detection
Wang, Wang, and Xian (2018) developed a fluorescent and chromogenic probe for CN- detection, showcasing the role of nitrobenzoate derivatives in creating sensors for environmental and biological analysis (Wang, Wang, & Xian, 2018). The study highlights the potential for using structurally related compounds in the detection and quantification of hazardous substances.
Mechanism of Action
properties
IUPAC Name |
methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-23-16(20)12-8-11(9-14(10-12)18(21)22)15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPUHPFGSYIOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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